

A Comparative Guide: rac-4-Hydroxy Propranolol-d7 vs. its Non-Deuterated Standard

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Compound of Interest

Compound Name: *rac-4-Hydroxy Propranolol-d7*
Hydrochloride

Cat. No.: B602720

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of rac-4-Hydroxy Propranolol-d7 and its non-deuterated counterpart, rac-4-Hydroxy Propranolol. The focus is on their respective applications in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies.

Introduction

rac-4-Hydroxy Propranolol is the major active metabolite of the widely used beta-blocker, propranolol.^[1] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and metabolism of its parent drug. rac-4-Hydroxy Propranolol-d7, a stable isotope-labeled (SIL) analog, serves as an ideal internal standard (IS) in bioanalytical methods. Its utility stems from its near-identical physicochemical properties to the non-deuterated analyte, allowing it to compensate for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.^{[2][3]}

Physicochemical Properties

The key difference between rac-4-Hydroxy Propranolol-d7 and its non-deuterated standard is the mass difference due to the seven deuterium atoms. This mass shift is fundamental to its application as an internal standard in mass spectrometry, allowing for its differentiation from the endogenous analyte. Other physicochemical properties are expected to be nearly identical.

Property	rac-4-Hydroxy Propranolol	rac-4-Hydroxy Propranolol-d7 Hydrochloride
Molecular Formula	C ₁₆ H ₂₁ NO ₃	C ₁₆ H ₁₄ D ₇ NO ₃ ·HCl
Molecular Weight	275.35 g/mol [4]	318.85 g/mol [5]
Monoisotopic Mass	275.1521 g/mol	282.2065 g/mol
Appearance	Solid	Light Red to Brown Solid[5]
Solubility	Soluble in DMSO and Methanol[6]	Soluble in DMSO[4]

Performance Comparison in Analytical Methods

The primary application where rac-4-Hydroxy Propranolol-d7 demonstrates superior performance is as an internal standard in LC-MS/MS assays for the quantification of rac-4-Hydroxy Propranolol.

Key Advantages of the Deuterated Standard:

- **Co-elution with Analyte:** Due to its structural similarity, rac-4-Hydroxy Propranolol-d7 co-elutes with the non-deuterated analyte during chromatographic separation. This is a critical feature for an ideal internal standard as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement.[3]
- **Correction for Matrix Effects:** Biological matrices like plasma can significantly impact the ionization efficiency of an analyte. The deuterated internal standard experiences these effects to the same extent as the analyte, allowing for accurate correction and reliable quantification.[2]
- **Improved Accuracy and Precision:** By accounting for variations in sample extraction, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.[2][7]

A study on the simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma highlights the successful use of rac-4-Hydroxy Propranolol-d7 as an internal standard.

[8] The method demonstrated high sensitivity, reliability, and reproducibility for quantifying the free and total concentrations of the analytes.[8]

Experimental Protocols

Simultaneous Determination of Propranolol and 4-Hydroxy Propranolol in Human Plasma by LC-MS/MS[8]

This method utilizes rac-4-Hydroxy Propranolol-d7 as an internal standard for the quantification of 4-Hydroxy Propranolol.

Sample Preparation (Solid Phase Extraction):

- To 0.300 mL of human plasma, add the internal standards (propranolol-d7 and 4-hydroxy propranolol-d7).
- Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
- Elute the analytes and internal standards from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography:

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-20 μ L.

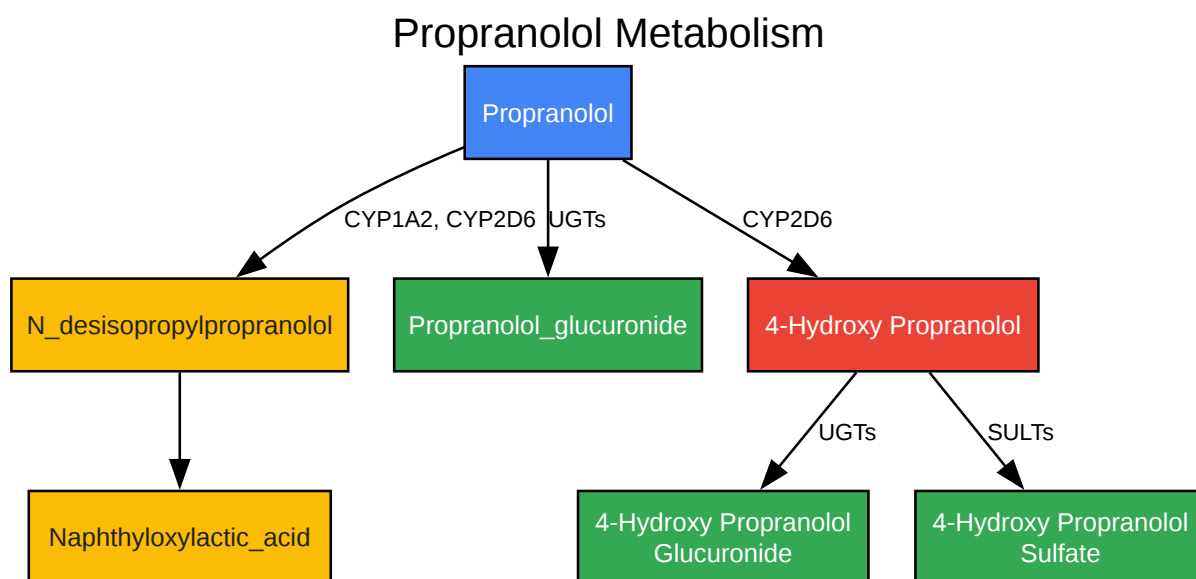
Tandem Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - 4-Hydroxy Propranolol: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - rac-4-Hydroxy Propranolol-d7: Monitor the transition from its unique precursor ion (m/z) to a corresponding product ion. The mass shift of +7 Da allows for its distinct detection.

Visualizations

Propranolol Metabolism Pathway

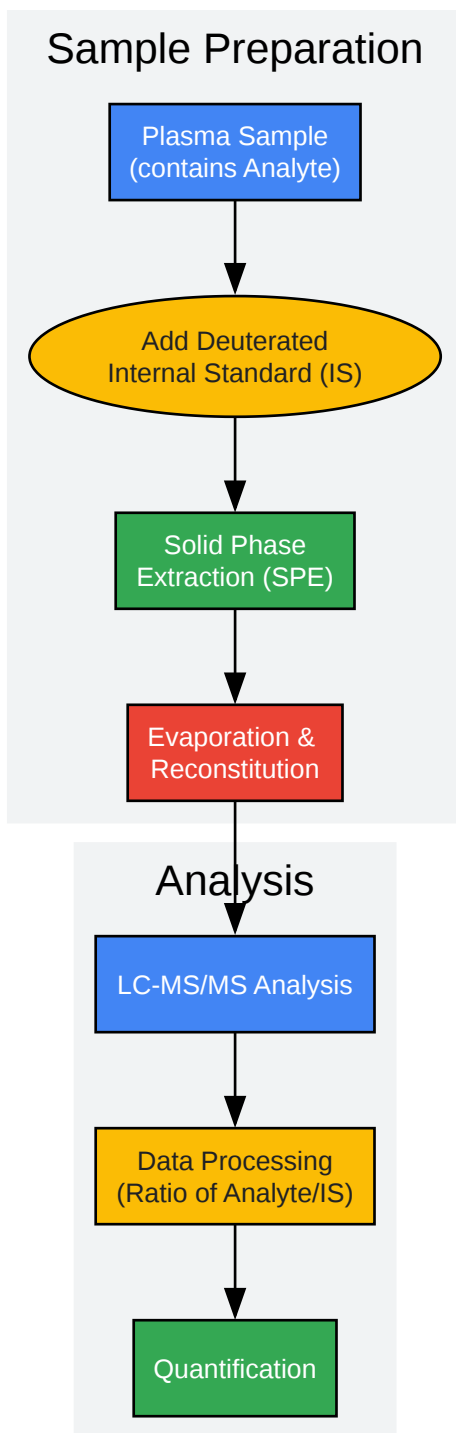


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Caption: Metabolic pathways of propranolol.

Bioanalytical Workflow Using a Deuterated Internal Standard

Bioanalytical Workflow



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Address: 3281 E Guasti Rd

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Email: info@benchchem.com